4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde

Description

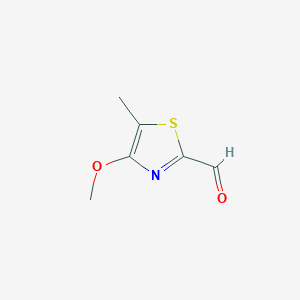

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with methoxy, methyl, and formyl groups.

Properties

IUPAC Name |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-6(9-2)7-5(3-8)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOZDWUXNUOJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylthiazole with methanol in the presence of a base to introduce the methoxy group, followed by formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid.

Reduction: 4-Methoxy-5-methyl-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, compounds containing thiazole rings have been shown to interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

4-Methyl-5-ethylthiazole: Similar structure but with an ethyl group instead of a methoxy group.

2-Amino-5-methylthiazole: Contains an amino group instead of a methoxy group.

4-Methoxy-2-methylthiazole: Similar structure but with the methyl and methoxy groups in different positions

Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_7H_9NOS

- Molecular Weight : 155.22 g/mol

- CAS Number : 2309462-97-1

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, particularly targeting enzymes essential for cellular functions.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the disruption of tubulin polymerization.

Case Study: Anticancer Effects on Melanoma Cells

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on melanoma cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Tubulin Polymerization Disruption : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Research Applications

The unique properties of this compound make it a valuable candidate for further research in:

- Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer drugs.

- Biological Studies : To explore its interactions with various biological targets and pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.